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molecular formula C9H15N3S B8661568 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Cat. No. B8661568
M. Wt: 197.30 g/mol
InChI Key: WHJCLPKGKRJGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946467B2

Procedure details

1-Boc-4-(2-oxo-2-thiazol-2-ylethyl)piperazine (5.0 g, 16.1 mmol) was dissolved in methanol (25 mL). To this solution, magnesium sulfate (2 g) was added, followed by p-tosylhydrazine (3.9 g, 20.2 mmol). The mixture was stirred for 48 h and then filtered, and the filtrate concentrated under vacuum. The residue (6.0 g, about 12 mmol) was redissolved in methanol (120 mL), and sodium triacetoxyborohydride (10.1 g, 48 mmol) was added. The mixture was heated to reflux overnight. The mixture was cooled to 0° C. and concentrated HCl (15 mL) slowly added. The mixture was allowed to warm to room temperature and stirred for 1 h. The mixture was concentrated to half the volume and placed on an SCX column (30 g, pretreated with 5% acetic acid in methanol) and washed with methanol (500 mL). The product was eluted with saturated ammonium hydroxide in methanol (500 mL) and the solvent removed under vacuum. The crude product was then purified by chromatography (SiO2, 12:1-4:1 CH2Cl2:CMA) to provide 1-(2-thiazol-2-ylethyl)piperazine (1.9 g, 57%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
residue
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15](=O)[C:16]2[S:17][CH:18]=[CH:19][N:20]=2)[CH2:10][CH2:9]1)(OC(C)(C)C)=O.S([O-])([O-])(=O)=O.[Mg+2].CC1C=CC(S(NN)(=O)=O)=CC=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].Cl>CO>[S:17]1[CH:18]=[CH:19][N:20]=[C:16]1[CH2:15][CH2:14][N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)CC(C=1SC=CN1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NN
Step Four
Name
residue
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to half the volume
WASH
Type
WASH
Details
washed with methanol (500 mL)
WASH
Type
WASH
Details
The product was eluted with saturated ammonium hydroxide in methanol (500 mL)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by chromatography (SiO2, 12:1-4:1 CH2Cl2:CMA)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
S1C(=NC=C1)CCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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